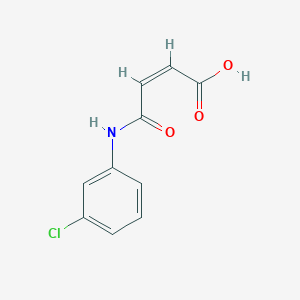

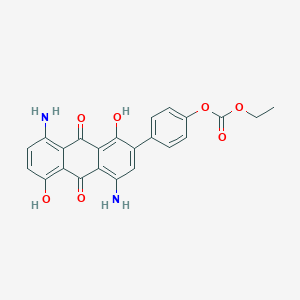

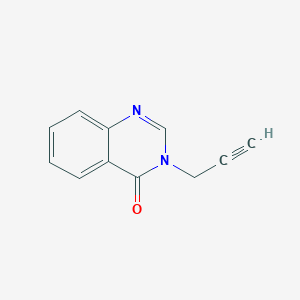

3-(2-Propynyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

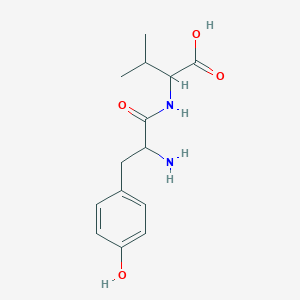

The compound 3-(2-Propynyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone family, which is known for its broad applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . While the specific compound 3-(2-Propynyl)-4(3H)-quinazolinone is not directly mentioned in the provided papers, the general class of 4(3H)-quinazolinones is well-studied, and the synthesis and biological activity of various derivatives have been reported .

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones can be achieved through several methods. One approach involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA] . Another method includes the reaction of 2-amino-benzamide and acylchlorides in the presence of silica-supported Preyssler nanoparticles under ultrasonic irradiation . Additionally, a three-component synthesis using isatoic anhydride, orthoesters, and amines catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported .

Molecular Structure Analysis

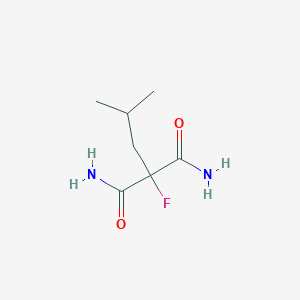

The molecular structure of 4(3H)-quinazolinones is characterized by a bicyclic system consisting of a fused benzene and pyrimidine ring. The 3H denotes the presence of a hydrogen atom at the third position of the pyrimidine ring, which is part of the quinazolinone core. The structural diversity of these compounds allows for the synthesis of various derivatives with different substituents attached to the core structure .

Chemical Reactions Analysis

4(3H)-quinazolinones can undergo various chemical reactions to yield a wide range of biologically active derivatives. For instance, treatment of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate can lead to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively . Additionally, the synthesis of novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety has been achieved by reacting various aromatic aldehydes with an intermediate compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure and the substituents present. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 3-(2-Propynyl)-4(3H)-quinazolinone are not detailed in the provided papers, the general class of 4(3H)-quinazolinones exhibits low toxicity and good protection against seizures in animal models when administered intraperitoneally . The presence of different substituents can significantly affect the solubility, stability, and reactivity of these compounds .

Safety And Hazards

The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

3-prop-2-ynylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWFESXIVOHRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345295 |

Source

|

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Propynyl)-4(3H)-quinazolinone | |

CAS RN |

16347-56-1 |

Source

|

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)